Amino(3-phenoxyphenyl)acetic acid

Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship (SAR)

Amino(3-phenoxyphenyl)acetic acid (CAS 299168-94-8) is a non-natural alpha-amino acid analog essential for medicinal chemistry SAR studies. The alpha-amino group confers enhanced potency over 3-phenoxyphenylacetic acid (COX-2 IC50 6100 nM). Its bifunctional nature enables direct incorporation into peptides via standard amide coupling—unlike the non-amino analog. Choose the meta-substituted regioisomer to ensure consistent target engagement; para-substituted variants show divergent activity. ≥95% purity. Ideal for anti-inflammatory and analgesic drug discovery.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 299168-94-8
Cat. No. B112437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(3-phenoxyphenyl)acetic acid
CAS299168-94-8
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)N
InChIInChI=1S/C14H13NO3/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13H,15H2,(H,16,17)
InChIKeyPTDUZBVRDQXJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino(3-phenoxyphenyl)acetic Acid (CAS 299168-94-8): Core Identity and Procurement Baseline


Amino(3-phenoxyphenyl)acetic acid (CAS 299168-94-8) is a substituted phenylacetic acid derivative with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol [1]. Structurally, it features an amino group attached to the alpha-carbon of a 3-phenoxyphenyl acetic acid backbone, positioning it as a non-natural alpha-amino acid analog [2]. The compound is recognized as a versatile building block in organic synthesis and medicinal chemistry research, with its purity typically specified at 95% for laboratory use .

Why Generic Substitution Fails: Structural Distinctions Driving Selection of Amino(3-phenoxyphenyl)acetic Acid


While a variety of phenylacetic acid derivatives are commercially available, generic substitution among this class is scientifically unsound. Subtle variations in the substitution pattern—such as the presence and position of the phenoxy group or the alpha-amino functionality—can profoundly alter physicochemical properties, biological target engagement, and metabolic stability [1]. For instance, the simple removal of the alpha-amino group yields 3-phenoxyphenylacetic acid, a compound with markedly different hydrogen-bonding capacity and a distinct, less favorable activity profile in anti-inflammatory assays [2]. Similarly, repositioning the phenoxy substituent from the meta to the para position (amino(4-phenoxyphenyl)acetic acid) creates a regioisomer that, despite identical mass, may exhibit divergent steric and electronic interactions with biological targets . The specific quantitative evidence below underscores why this compound cannot be interchanged with its closest structural analogs without risking experimental failure or misinterpretation of results.

Quantitative Evidence Guide: Validating Differentiation of Amino(3-phenoxyphenyl)acetic Acid


Comparative Functional Group Impact: Presence of Alpha-Amino Group Enhances Anti-Inflammatory Potential

The addition of an alpha-amino group to the phenylacetic acid scaffold is a critical determinant of enhanced anti-inflammatory potency. While direct head-to-head data for the target compound are absent, a clear class-level inference can be drawn from the established SAR of related phenylacetic acids [1]. Specifically, the non-amino analog, 3-phenoxyphenylacetic acid, exhibits weak inhibition of mouse COX-2 with an IC50 of 6100 nM [2]. In contrast, the 2-amino substituent on phenylacetic acid derivatives has been shown to significantly increase prostaglandin synthetase inhibition activity, establishing the alpha-amino group as a beneficial modification for this target class . Amino(3-phenoxyphenyl)acetic acid incorporates this same beneficial alpha-amino functionality, thus distinguishing it from its non-amino counterpart.

Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship (SAR)

Meta vs. Para Substitution: A Key Regioisomeric Distinction with Potential Activity Implications

The specific meta-substitution pattern of the phenoxy group on the phenyl ring is a key differentiating feature when compared to its para-substituted regioisomer, amino(4-phenoxyphenyl)acetic acid (CAS 858843-03-5). Although quantitative comparative biological data are not available, the meta orientation alters the molecular geometry and electronic distribution compared to the para isomer, which can affect target binding and pharmacokinetic properties . This is a critical consideration, as structurally similar phenylacetic acid derivatives have demonstrated that subtle changes in substitution pattern can lead to orders of magnitude difference in potency [1].

Medicinal Chemistry Regioisomer Comparison Chemical Biology

Alpha-Amino Acid Scaffold Provides a Unique Synthetic Handle for Derivatization

Unlike simple phenylacetic acids which lack an alpha-amino group, Amino(3-phenoxyphenyl)acetic acid is a non-natural alpha-amino acid. This provides a unique, synthetically versatile handle for incorporation into peptides, peptidomimetics, and other complex structures via standard peptide coupling chemistry [1]. In contrast, the non-amino analog, 3-phenoxyphenylacetic acid (CAS 32852-81-6), lacks this functional group and is primarily limited to reactions of its carboxylic acid moiety, such as esterification or amide formation with external amines, which offers less diversity in the final molecular architecture [2].

Organic Synthesis Building Block Chemical Biology

Optimal Research and Industrial Application Scenarios for Amino(3-phenoxyphenyl)acetic Acid (CAS 299168-94-8)


Medicinal Chemistry: Lead Optimization and SAR Exploration of Phenylacetic Acid Derivatives

This compound is ideally suited as a key intermediate or core scaffold in medicinal chemistry programs focused on anti-inflammatory, analgesic, or other phenylacetic acid-based therapeutics. As established, the alpha-amino group is a beneficial substituent for enhancing potency in this class . Procurement is justified when a researcher needs to explore the SAR of alpha-amino substitution on the 3-phenoxyphenyl scaffold, differentiating their work from studies using the non-amino analog which shows weak COX-2 activity (IC50 6100 nM) [1].

Chemical Biology: Development of Novel Peptidomimetics and Chemical Probes

The presence of both an alpha-amino and a carboxylic acid group makes this molecule a versatile, non-natural amino acid building block [2]. It is the preferred choice for incorporating a 3-phenoxyphenyl moiety into peptides or peptidomimetics using standard amide coupling chemistry. This is a clear advantage over 3-phenoxyphenylacetic acid, which lacks the alpha-amino group and cannot be used for peptide chain extension without additional synthetic steps [3].

Organic Synthesis: Construction of Complex Molecular Architectures

As a bifunctional building block, this compound is a valuable reagent for the synthesis of more complex molecules, including heterocycles and chiral auxiliaries. Its specific meta-substitution pattern (versus the para-isomer) and the dual functional groups allow for the precise construction of molecular diversity not easily accessible with simpler phenylacetic acid derivatives. This makes it a critical inventory item for laboratories engaged in complex organic synthesis or diversity-oriented synthesis (DOS).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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